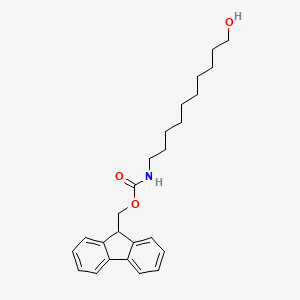

Fmoc-Adc(10)-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

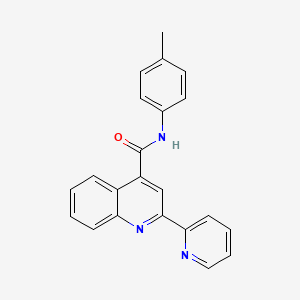

“Fmoc-Adc(10)-ol” is a compound used in the field of chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) . It is also known by its chemical name, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid .

Chemical Reactions Analysis

“Fmoc-Adc(10)-ol” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in connecting the antibody to the drug molecule in ADCs. Unfortunately, specific details about the chemical reactions involving “Fmoc-Adc(10)-ol” are not available from the search results.Physical And Chemical Properties Analysis

The molecular weight of “Fmoc-Adc(10)-ol” is 409.52 g/mole . Unfortunately, other physical and chemical properties of “Fmoc-Adc(10)-ol” are not available from the search results.Aplicaciones Científicas De Investigación

Fmoc Chemistry in Peptide Synthesis

The Fmoc group is extensively utilized in peptide synthesis for its protection of amino acids. This method offers significant advantages for synthesizing biologically active peptides and small proteins. Fmoc chemistry facilitates the orthogonal solid-phase synthesis of peptides, allowing for a broad range of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).

Applications in Functional Material Development

Fmoc-modified amino acids and short peptides have shown great potential for the fabrication of functional materials due to their self-assembly properties. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc chemistry in creating bio-inspired materials (Tao et al., 2016).

Enhanced Antibacterial Composite Materials

Recent advancements have explored the antibacterial capabilities of Fmoc-decorated nanoassemblies. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells. The integration of such nanoassemblies into resin-based composites without compromising their mechanical and optical properties opens new avenues for developing biomedical applications (Schnaider et al., 2019).

Mecanismo De Acción

Target of Action

Fmoc-Adc(10)-ol is a complex compound that is primarily used in the field of biochemistry . . It is often used in the synthesis of other compounds, particularly in the creation of antibody-drug conjugates (ADCs) .

Mode of Action

In the context of ADCs, it serves as a linker molecule, connecting the antibody to the drug molecule . This allows the drug to be specifically delivered to cells expressing the antigen that the antibody targets.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHSADYFCFERJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)